Triheptyl benzene-1,2,4-tricarboxylate

Description

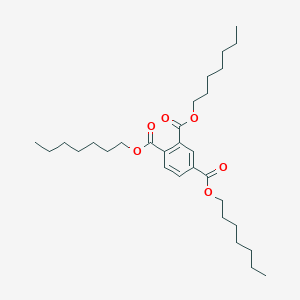

Structure

2D Structure

Properties

CAS No. |

1528-48-9 |

|---|---|

Molecular Formula |

C30H48O6 |

Molecular Weight |

504.7 g/mol |

IUPAC Name |

triheptyl benzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3 |

InChI Key |

SYKYENWAGZGAFV-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC |

Other CAS No. |

1528-48-9 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Triheptyl Benzene-1,2,4-tricarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Triheptyl benzene-1,2,4-tricarboxylate, a tri-ester primarily utilized as a plasticizer. Due to the limited availability of direct synthetic procedures for this specific compound, this document outlines a detailed experimental protocol adapted from established methods for structurally similar trialkyl trimellitates, such as Trioctyl Trimellitate (TOTM). The guide covers the core chemical reactions, necessary reagents and catalysts, and purification strategies. All quantitative data and experimental parameters are summarized for clarity. Furthermore, a logical workflow for the synthesis is presented in a graphical format to facilitate understanding and implementation in a laboratory setting. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and material science.

Introduction

This compound, also known as triheptyl trimellitate, is a member of the trialkyl trimellitate family of compounds. These esters of trimellitic acid are characterized by their low volatility, high thermal stability, and excellent plasticizing properties. While its close analog, Trioctyl Trimellitate (TOTM), is a widely used industrial plasticizer, specific scientific literature detailing the synthesis and properties of the triheptyl variant is sparse.[1][2] This guide aims to bridge this gap by presenting a robust synthetic methodology based on well-documented esterification processes.

The primary route for synthesizing trialkyl trimellitates involves the direct esterification of trimellitic anhydride with the corresponding alcohol.[1][2] This reaction is typically catalyzed by an acid or a transition metal catalyst and driven to completion by the removal of water.[1]

Synthesis Pathway

The synthesis of this compound proceeds via a direct esterification reaction between trimellitic anhydride and n-heptanol. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to facilitate the reaction and remove the water byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of similar trialkyl trimellitates.[1] Researchers should optimize the conditions for their specific laboratory setup.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Trimellitic Anhydride | ≥97% | Sigma-Aldrich |

| n-Heptanol | ≥98% | Sigma-Aldrich |

| Tetrabutyl Titanate | ≥97% | Sigma-Aldrich |

| Sodium Carbonate | ACS Reagent | VWR |

| Activated Carbon | Decolorizing | Fisher Scientific |

| Nitrogen Gas | High Purity | Airgas |

3.2. Equipment

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dean-Stark apparatus or similar water separator

-

Condenser

-

Thermometer

-

Vacuum distillation setup

-

Buchner funnel and filter flask

3.3. Synthesis Procedure

A detailed workflow for the synthesis is presented below.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

3.3.1. Esterification

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a thermometer, add trimellitic anhydride (e.g., 0.5 mol) and n-heptanol (e.g., 1.65 mol, 10% molar excess).

-

Begin stirring and purge the system with nitrogen gas.

-

Heat the mixture to 140-160°C until the trimellitic anhydride dissolves completely.

-

Add the tetrabutyl titanate catalyst (e.g., 0.1-0.3% by weight of reactants) to the reaction mixture.

-

Gradually increase the temperature to 180-220°C and maintain it. Water will begin to collect in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected and the acid value of the reaction mixture is below a desired level (e.g., <0.5 mg KOH/g), which can be monitored by titration.

3.3.2. Purification

-

Once the reaction is complete, cool the mixture to below 100°C.

-

Apply a vacuum to the system to distill off the excess n-heptanol.

-

After removal of the excess alcohol, the crude product is cooled further to 80-90°C.

-

To neutralize any remaining acidic species, wash the crude product with a dilute aqueous solution of sodium carbonate, followed by several washes with deionized water until the aqueous layer is neutral.

-

For decolorization, the product can be treated with activated carbon at an elevated temperature with stirring.

-

Filter the hot mixture to remove the activated carbon.

-

The purified product is then dried under vacuum to remove any residual water.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [3][4] |

| Molecular Weight | 504.70 g/mol | [3][4] |

| Theoretical Yield | (To be determined experimentally) | - |

| Actual Yield (%) | (To be determined experimentally) | - |

| Appearance | (Expected to be a viscous liquid) | - |

| Purity (e.g., by GC-MS) | (To be determined experimentally) | - |

| Acid Value (mg KOH/g) | (To be determined experimentally) | - |

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1720-1740 cm⁻¹) and the disappearance of the anhydride and alcohol functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any byproducts.

Signaling Pathways and Biological Activity

As of the date of this publication, there is no available information in the scientific literature regarding the involvement of this compound in any specific biological signaling pathways. Its primary application is in the field of materials science as a plasticizer, and its interaction with biological systems has not been a significant area of research.

Conclusion

This technical guide provides a detailed, albeit adapted, protocol for the synthesis of this compound. By leveraging established methodologies for similar trialkyl trimellitates, researchers can produce this compound for further study and application. The provided workflow and experimental details offer a solid foundation for laboratory synthesis. Future work should focus on the experimental validation of this protocol, thorough characterization of the product, and investigation into its specific properties and potential applications.

References

- 1. CN108101783A - A kind of preparation method of trioctyl trimellitate (TOTM) - Google Patents [patents.google.com]

- 2. US3632608A - Methods for preparing esters and amides of trimellitic anhydride and products therefrom - Google Patents [patents.google.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Triheptyl Benzene-1,2,4-tricarboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides a comprehensive overview of the molecular structure, properties, and synthesis of Triheptyl benzene-1,2,4-tricarboxylate. It is intended to serve as a foundational resource for professionals engaged in chemical research and development. This document summarizes key chemical identifiers, presents physicochemical data in a structured format, and outlines a general experimental protocol for its synthesis. Visualizations of the molecular structure and a typical synthesis workflow are provided to enhance understanding.

Introduction

This compound, also known as triheptyl trimellitate, is an organic compound belonging to the family of aromatic esters. It is a triester derived from trimellitic acid (benzene-1,2,4-tricarboxylic acid) and heptanol. The molecule consists of a central benzene ring to which three heptyl ester groups are attached at the 1, 2, and 4 positions.

While specific research on triheptyl trimellitate is limited, its structural analogs, such as trioctyl trimellitate (TOTM), are widely utilized as high-performance plasticizers in the polymer industry, particularly for polyvinyl chloride (PVC) applications requiring high thermal stability and low volatility.[1][2] The properties of this compound are expected to be similar, making it a compound of interest for applications demanding robust performance under extreme conditions.

Molecular Structure and Identification

The core of the molecule is a benzene ring, an aromatic six-carbon structure. This ring is asymmetrically substituted with three carboxylate groups. Each carboxylate group is esterified with a seven-carbon alkyl chain (a heptyl group). This molecular arrangement imparts a combination of aromatic rigidity and aliphatic flexibility.

Chemical Identifiers

Quantitative and identifying data for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 1528-48-9 | [] |

| Molecular Formula | C₃₀H₄₈O₆ | [][4] |

| Molecular Weight | 504.70 g/mol | [] |

| Canonical SMILES | CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC | [][4] |

| InChI | InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3 | [][4] |

| InChIKey | SYKYENWAGZGAFV-UHFFFAOYSA-N | [][4] |

Physicochemical Properties

Direct experimental data for this compound is not widely available. The properties listed below are based on data from structurally similar trimellitate esters (e.g., trioctyl trimellitate) and predictive models, which provide a reasonable estimation of its characteristics.

| Property | Estimated Value / Description | Note |

| Physical State | Clear, viscous liquid at room temperature. | Based on analogs like Trioctyl trimellitate.[1][5] |

| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents such as hydrocarbons and chloroform. | Typical for high-molecular-weight esters.[1][5] |

| Volatility | Low | A characteristic feature of high-molecular-weight trimellitates used as plasticizers.[1][2] |

| Thermal Stability | High | Expected to be stable at elevated temperatures, similar to other long-chain trimellitates.[2] |

| Predicted Collision Cross Section ([M+H]⁺) | 233.3 Ų | Predicted value from computational models.[4] |

Synthesis Methodology

The synthesis of this compound is typically achieved via the direct esterification of trimellitic acid or its anhydride with heptanol. This reaction is an example of Fischer-Speier esterification, which is catalyzed by a strong acid. The general workflow involves heating the reactants to drive the reaction towards completion, followed by purification steps to isolate the final product.

Experimental Protocol (General)

This protocol describes a standard laboratory procedure for synthesizing trimellitate esters.

Materials:

-

Trimellitic anhydride (1,2,4-Benzenetricarboxylic anhydride)

-

Heptan-1-ol (n-heptyl alcohol), excess (e.g., 3.5 equivalents)

-

Acid catalyst (e.g., p-Toluenesulfonic acid or concentrated Sulfuric Acid)

-

Toluene (as a solvent to facilitate water removal)

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

Saturated sodium chloride (NaCl) aqueous solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard reflux apparatus with a Dean-Stark trap

Procedure:

-

Setup: A round-bottom flask is charged with trimellitic anhydride, heptan-1-ol, toluene, and the acid catalyst. The flask is equipped with a Dean-Stark trap and a reflux condenser.

-

Reaction: The mixture is heated to reflux. The toluene-water azeotrope is collected in the Dean-Stark trap, effectively removing water and driving the esterification reaction to completion. The reaction progress is monitored by measuring the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The organic mixture is then transferred to a separatory funnel.

-

Washing: The organic layer is washed sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted trimellitic acid) and then with brine.

-

Drying: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the toluene and excess heptanol are removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude triheptyl trimellitate is purified, typically by vacuum distillation, to yield the final high-purity product.

Molecular Structure Visualization

The following diagram provides a schematic representation of the molecular structure, highlighting the central aromatic core and the three attached heptyl ester side chains.

Conclusion

This compound is a high-molecular-weight aromatic ester with a well-defined structure. While specific experimental data remains sparse, its properties and synthesis can be reliably inferred from established chemical principles and data on its close structural analogs. Its synthesis is straightforward, following standard acid-catalyzed esterification protocols. The combination of a rigid aromatic core with three flexible heptyl chains suggests its potential utility in applications requiring high thermal stability and plasticizing effects, warranting further investigation by the scientific community.

References

Technical Guide: Physicochemical Properties and Synthetic Pathways of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number 1528-48-9 provided in the topic query corresponds to triheptyl benzene-1,2,4-tricarboxylate. However, the in-depth technical requirements of the request strongly suggest an interest in a biologically relevant molecule. A thorough analysis of available chemical and pharmaceutical literature indicates that the likely compound of interest, given the nature of the query, is 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine , which has the CAS number 74852-61-2 . This document will focus on the latter compound.

Introduction

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted piperazine that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its rigid core structure and the presence of versatile functional groups make it a valuable building block in medicinal chemistry. Most notably, it is a key precursor in the manufacturing of the broad-spectrum triazole antifungal agent, posaconazole.[1][2] This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and its pivotal role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 74852-61-2 | [3][4] |

| Molecular Formula | C₁₇H₁₉N₃O₃ | [3][4] |

| Molecular Weight | 313.35 g/mol | [3][4] |

| IUPAC Name | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | [3] |

| Appearance | Light yellow to brown solid/crystalline powder | [5][6] |

| Melting Point | 189-193 °C | [7] |

| Boiling Point | 515.7 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.239 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like DMSO, methanol, acetone, and chloroform. | [6][7] |

| Storage | Sealed in a dry environment at room temperature. | [8] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available for the precursor 1-(4-methoxyphenyl)piperazine hydrochloride show characteristic peaks for the aromatic and piperazine protons. | [9] |

| IR | The structure of the final product, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, was confirmed by IR. | [2] |

| Mass Spectrometry | Predicted monoisotopic mass of 313.14264148 Da. | [3] |

Note: While specific spectra for 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine were not directly available in the search results, the references indicate that its structure and that of its precursors and derivatives have been confirmed using standard spectroscopic methods.

Synthesis and Experimental Protocols

The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine can be achieved through several routes. Below are detailed experimental protocols for two common methods.

Method 1: N-Arylation of 1-(4-methoxyphenyl)piperazine

This method involves the reaction of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[1]

Experimental Protocol:

-

Preparation of 1-(4-methoxyphenyl)piperazine:

-

Slowly add 360 ml of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine over one hour.

-

Reflux the mixture for 12 hours.

-

Distill off the excess hydrobromic acid.

-

To the crude product in the same flask, under a dry nitrogen atmosphere, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol.

-

Heat the mixture at 120 °C for 5 hours.

-

Add another portion of sodium carbonate (0.13 mol) and continue heating for 24 hours.

-

After cooling, wash the suspension twice with 100 ml of water.

-

Adjust the pH to 12 with sodium hydroxide and wash with a saturated salt solution.

-

Adjust the pH of the combined organic layers to 5 with concentrated HCl.

-

Distill off the water and 1-butanol to obtain the HCl salt of 1-(4-methoxyphenyl)piperazine, which can be recrystallized from ethanol.

-

-

N-Arylation:

-

React the synthesized 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.[1]

-

Method 2: Alternative Synthesis Route

Another reported synthesis involves the reaction of p-nitrobenzyl chloride with p-methoxyphenylpiperazine dihydrochloride.[10]

Experimental Protocol:

-

Prepare a suspension of p-nitrobenzyl chloride (2.58 g, 15 mM), p-methoxyphenylpiperazine dihydrochloride (3.97 g, 15 mM), and triethylamine (4.55 g, 30 mM) in 25 ml of ethylene glycol.

-

Heat the mixture at 80 °C for 1 hour under a nitrogen atmosphere.

-

Quench the reaction mixture with cold water.

-

Neutralize with a 10% aqueous sodium bicarbonate solution.

-

Extract the product with methylene chloride.

-

Wash the methylene chloride solution with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over sodium sulfate and concentrate to obtain a yellow solid.

-

Recrystallize the solid from ethyl acetate to yield 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine (a closely related derivative) with a melting point of 130-132 °C.[10]

Synthetic Workflow Diagram

Caption: Synthesis workflow for 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Biological Activity and Role in Drug Development

While 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is not typically investigated for its own direct pharmacological effects, its significance lies in its role as a key intermediate in the synthesis of posaconazole, a potent antifungal agent.[1][2] The piperazine scaffold itself is a well-established pharmacophore found in a wide range of centrally active drugs, including antipsychotics, antidepressants, and anxiolytics, primarily interacting with monoamine pathways.[11][12]

The general mechanism of action for some piperazine-based anthelmintics involves the paralysis of parasites by acting as agonists on inhibitory GABA receptors.[13][14] However, for antifungal agents like posaconazole, the mechanism is entirely different, involving the inhibition of fungal lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.

Role as a Precursor to Posaconazole

The synthesis of posaconazole involves the demethylation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, followed by reduction of the nitro group and subsequent elaboration to the final drug molecule.[1]

Experimental Protocol for Demethylation:

-

In a dry nitrogen atmosphere, add a mixture of 40 ml of hydrobromic acid and 40 ml of acetic anhydride to 0.014 mol of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

-

Stir and reflux the mixture for 12 hours at 140 °C.

-

Distill off the excess hydrobromic acid.

-

Wash the residue with cold water and filter.

-

Dry the resulting yellow crystals under vacuum at 100 °C to a constant weight to obtain 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine.[1]

Logical Relationship in Posaconazole Synthesis

Caption: Role of the title compound in posaconazole synthesis.

Conclusion

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate. This guide has provided a detailed overview of its physicochemical properties, robust synthetic protocols, and its place in the development of the antifungal drug posaconazole. The information presented herein should serve as a valuable technical resource for researchers and professionals in the field of drug discovery and development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]

- 3. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. | Advent [adventchembio.com]

- 5. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2 - MOLBASE Encyclopedia [m.molbase.com]

- 6. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]

- 7. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [amp.chemicalbook.com]

- 8. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]

- 9. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

- 14. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Triheptyl Benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triheptyl benzene-1,2,4-tricarboxylate, including its chemical identity, physicochemical properties, and toxicological profile, with a focus on its relevance to the field of drug development. Due to the limited availability of data for this specific compound, this guide incorporates a read-across approach from structurally similar and well-studied analogues, such as trioctyl trimellitate (TOTM) and tri(2-ethylhexyl) trimellitate (TEHTM).

Chemical Identity and Properties

The IUPAC name for the compound is This compound [1]. It is also commonly known as triheptyl trimellitate.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Triheptyl trimellitate | |

| CAS Number | 1528-48-9 | [1] |

| Molecular Formula | C30H48O6 | [1][] |

| Molecular Weight | 504.7 g/mol | [1][] |

| InChI Key | SYKYENWAGZGAFV-UHFFFAOYSA-N | [1][] |

| SMILES | CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC | [1][] |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | Value | Source | Notes |

| Physical State | Liquid | PubChem | Based on analogues like trihexyl trimellitate[3] |

| Boiling Point | Not available | ||

| Melting Point | Not available | ||

| Water Solubility | Very low (predicted) | High molecular weight esters are generally insoluble in water. | |

| logP (octanol/water) | 10.1 (predicted) | PubChemLite | Indicates high lipophilicity[4] |

Synthesis and Manufacturing

This compound is synthesized via the esterification of trimellitic anhydride with heptanol. This reaction is typically catalyzed by an acid.

The following is a generalized experimental protocol for the synthesis of trialkyl trimellitates, adapted for the preparation of this compound.

-

Reaction Setup: A reaction flask is equipped with a stirrer, a thermometer, and a condenser with a water trap (e.g., Dean-Stark apparatus).

-

Reactants: Trimellitic anhydride and a molar excess of heptanol are charged into the flask. A suitable solvent that forms an azeotrope with water, such as xylene, can be used to facilitate water removal.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the water trap. The reaction is monitored for completion by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled.

-

The excess heptanol and solvent are removed under reduced pressure.

-

The crude product is washed with an alkaline solution (e.g., sodium bicarbonate) to remove any remaining acid catalyst and unreacted trimellitic acid.

-

The organic layer is then washed with water until neutral.

-

The final product is dried over an anhydrous salt (e.g., sodium sulfate) and may be further purified by vacuum distillation or column chromatography to yield pure this compound.

-

Applications in Drug Development and Related Fields

High molecular weight trimellitate esters are primarily used as plasticizers in polymers like polyvinyl chloride (PVC) to impart flexibility. In the context of drug development and medical applications, these compounds are of interest as potential replacements for phthalate plasticizers in medical devices due to their lower toxicity profiles[5].

Their biocompatibility and low volatility make them candidates for use in:

-

Medical Devices: Tubing, blood bags, and other flexible PVC-based medical equipment.

-

Drug Delivery Systems: As a carrier for hydrophobic drugs to improve solubility and bioavailability[5]. Their non-polar nature makes them suitable for formulating lipid-based drug delivery systems.

-

Biocompatible Coatings: For implants and other medical devices to reduce inflammation and improve biocompatibility[5].

Toxicology and Metabolism

Specific toxicological data for this compound is scarce. Therefore, data from analogous compounds, primarily tri(2-ethylhexyl) trimellitate (TEHTM or TOTM), are used for a read-across assessment.

Table 3: Summary of Toxicological Data for Analogous Trimellitates

| Endpoint | Species | Route | Value | Compound | Reference |

| Acute Oral Toxicity | Rat | Gavage | LD50 > 2000 mg/kg | Triethylhexyl trimellitate | [6] |

| Dermal Irritation | - | - | Non-irritating (in formulation) | Trialkyl trimellitates | [6] |

| Developmental Toxicity | Rat | Gavage | NOAEL > 1000 mg/kg/day | Triethylhexyl trimellitate | [6] |

| Genotoxicity | - | - | Not genotoxic | Triethylhexyl trimellitate | [7] |

| Carcinogenicity | - | - | Not expected to be carcinogenic | Triethylhexyl trimellitate | [7] |

The metabolism of trialkyl trimellitates has been studied in both animals and humans. The primary metabolic pathway involves the hydrolysis of the ester bonds.

In rats administered tri(2-ethylhexyl) trimellitate orally, a significant portion is excreted unchanged in the feces, indicating low absorption[8]. The absorbed portion is metabolized via hydrolysis to its mono- and di-ester derivatives, as well as the corresponding alcohol (2-ethylhexanol) and its further metabolites[6][8].

A study in human volunteers who received an oral dose of TEHTM showed that the compound is hydrolyzed to its diester and monoester forms, which are the primary metabolites found in the blood[9]. The major urinary biomarker was identified as 2-mono-(2-ethylhexyl) trimellitate[9]. The study indicated a relatively low absorption rate and slow metabolism and excretion in humans[9].

Conclusion

This compound is a high molecular weight ester with properties that make it a potential candidate for applications in medical devices and drug delivery systems as a safer alternative to some traditional plasticizers. While specific data for this compound is limited, a read-across from analogous trimellitates suggests a low toxicity profile. The primary metabolic route is through hydrolysis of the ester linkages. Further research is warranted to fully characterize the properties and potential applications of this compound in the pharmaceutical and biomedical fields.

References

- 1. Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trihexyl benzene-1,2,4-tricarboxylate | C27H42O6 | CID 73718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C30H48O6) [pubchemlite.lcsb.uni.lu]

- 5. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Screening assessment trimellitates group - Canada.ca [canada.ca]

- 8. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Triheptyl benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Triheptyl benzene-1,2,4-tricarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data from structurally similar molecules to provide a comparative context. Furthermore, detailed experimental protocols for determining key physical properties are outlined to assist in further research and characterization.

Data Presentation: Physical Properties

The following table summarizes the available quantitative data for this compound and its structural analogs. It is important to note that many of the values for the target compound are predicted, and data for analogous compounds are provided for estimation and comparison purposes.

| Property | This compound | Trihexyl benzene-1,2,4-tricarboxylate | Trioctyl benzene-1,2,4-tricarboxylate |

| Molecular Formula | C30H48O6[1][] | C27H42O6[3] | C33H54O6[4] |

| Molecular Weight | 504.70 g/mol [] | 462.6 g/mol [3] | 546.79 g/mol [4] |

| Physical State | Liquid (Predicted) | Liquid[3] | Liquid[4] |

| Boiling Point | Not available | Not available | 594.8°C at 760 mmHg[5] |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| Solubility | Insoluble in water (Predicted) | Not available | Not available |

| XlogP (Predicted) | 10.1[1] | 8.5[3] | Not available |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are provided below. These are standard laboratory procedures that can be adapted for the specific compound.

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of the solid compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then slow, about 1-2°C per minute near the expected melting point).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.[6][7][8][9]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure (Micro method using a Thiele tube):

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10][11][12][13]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Pipette

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.

-

The pycnometer is filled with the liquid sample up to a calibrated mark, ensuring there are no air bubbles.

-

The mass of the pycnometer filled with the liquid is measured.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by its known volume.[14][15][16]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For organic compounds, solubility is typically tested in a range of solvents of varying polarity.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Spatula or pipette

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg of solid or 20 µL of liquid) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.

-

The mixture is visually inspected to determine if the solute has dissolved completely. A clear solution with no visible particles indicates solubility.

-

This procedure is repeated with a range of solvents, typically including water, ethanol, diethyl ether, acetone, and a nonpolar solvent like hexane.[17][18][19][20][21]

Mandatory Visualization

The following diagram illustrates the logical relationship between the molecular structure of this compound and its key physical properties.

References

- 1. PubChemLite - this compound (C30H48O6) [pubchemlite.lcsb.uni.lu]

- 3. Trihexyl benzene-1,2,4-tricarboxylate | C27H42O6 | CID 73718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]

- 5. 89-04-3 | trioctyl benzene-1,2,4-tricarboxylate [chemindex.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. athabascau.ca [athabascau.ca]

- 10. phillysim.org [phillysim.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. newyorkacs.org [newyorkacs.org]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. organicagcentre.ca [organicagcentre.ca]

- 19. youtube.com [youtube.com]

- 20. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 21. quora.com [quora.com]

Unraveling the Biological Interactions of Triheptyl Benzene-1,2,4-tricarboxylate: A Toxicological and Industrial Perspective

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount. However, in the case of Triheptyl benzene-1,2,4-tricarboxylate and its closely related analogs, the existing body of scientific literature does not delineate a specific pharmacological mechanism of action in a therapeutic context. Instead, research has predominantly focused on its industrial applications as a plasticizer and its toxicological profile.

This compound, also known as triheptyl trimellitate, belongs to a class of compounds called trimellitates, which are esters of trimellitic acid.[1] These high molecular weight compounds are primarily utilized to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3] Their low volatility and high thermal stability make them effective substitutes for some phthalate plasticizers in various applications, including cable insulation, automotive interiors, and even in some cosmetic formulations as skin-conditioning agents.[2][4]

From a biological standpoint, the available data centers on the toxicological assessment and metabolic fate of these compounds. Studies on related trimellitates, such as trioctyl trimellitate (TOTM), indicate a low order of acute toxicity.[3][5] The primary route of metabolism is expected to be hydrolysis, breaking down the ester bonds to form trimellitic acid and the corresponding alcohol, which are then excreted.[5][6]

One area of investigation has been the potential for trimellitates to induce peroxisome proliferation, a mechanism observed with some phthalate plasticizers.[6] Peroxisome proliferation is a process where the number of peroxisomes in a cell increases, and it has been linked to liver tumors in rodents. However, the relevance of this mode of action to humans is considered unlikely.[5] Studies comparing the effects of TOTM to the well-known phthalate DEHP have shown that TOTM produces less pronounced changes in liver cells.[5]

Due to the limited public data on specific molecular targets or signaling pathways, a detailed guide on the "core mechanism of action" in a pharmacological sense cannot be constructed. The mandatory requirements for quantitative data tables, detailed experimental protocols for key biological experiments, and diagrams of signaling pathways cannot be fulfilled as the foundational research identifying such mechanisms is not available in the public domain.

For drug development professionals, the initial step for a compound like this compound would be extensive screening to identify any potential biological activity. The logical workflow for such an investigation is outlined below.

Proposed Initial Screening Workflow

Caption: A logical workflow for the initial biological screening and mechanism of action studies of a novel compound.

References

- 1. Trimellitic acid - Wikipedia [en.wikipedia.org]

- 2. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 3. Trioctyl Trimellitate | Alchemist Plasticizer [alchemist-plasticizer.com]

- 4. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cir-safety.org [cir-safety.org]

Triheptyl Benzene-1,2,4-tricarboxylate: A Technical Review of an Uncharacterized Trimellitate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific literature on triheptyl benzene-1,2,4-tricarboxylate. It is important to note that specific data for this compound is exceptionally scarce. Therefore, this document relies heavily on data from structurally similar trialkyl trimellitate esters, such as trioctyl trimellitate (TOTM) and triethylhexyl trimellitate (TEHTM), to infer potential properties, behaviors, and toxicological profiles. The primary application of these compounds is as plasticizers in the polymer industry, with some use in cosmetic formulations.[1] Their role in drug development is largely indirect, relating to their use in medical devices and as excipients in drug delivery systems.[2][3]

Physicochemical Properties and Data

Quantitative data for this compound is limited. The following table summarizes the available computed data and provides data for related, more extensively studied trialkyl trimellitates for comparative purposes.

| Property | This compound (Computed) | Trioctyl Benzene-1,2,4-tricarboxylate (TOTM) | Triethylhexyl Benzene-1,2,4-tricarboxylate (TEHTM) | Tri(tridecyl) Benzene-1,2,4-tricarboxylate (Computed) |

| Molecular Formula | C₃₀H₄₈O₆ | C₃₃H₅₄O₆ | C₃₃H₅₄O₆ | C₄₈H₈₄O₆[4] |

| Molecular Weight ( g/mol ) | 504.7 | 546.8 | 546.8 | 757.2[4] |

| LogP (Octanol/Water Partition Coefficient) | Not Available | Not Available | Not Available | 19.9[4] |

| Boiling Point (°C) | Not Available | Not Available | Not Available | Not Available |

| Melting Point (°C) | Not Available | Not Available | Not Available | Not Available |

| Vapor Pressure | Not Available | Not Available | Not Available | Not Available |

Synthesis and Manufacturing

The general synthesis of trialkyl benzene-1,2,4-tricarboxylates, including the triheptyl variant, is achieved through the esterification of trimellitic anhydride with the corresponding alcohol.[5][6] In the case of this compound, the reactants would be trimellitic anhydride and heptanol.

General Synthesis Workflow

Toxicological Profile

Specific toxicological data for this compound is not available. However, the broader class of high molecular weight trimellitate esters is generally considered to have low systemic toxicity.[7] They are expected to be largely inert with low dermal absorption due to their high molecular weights.[7]

The table below summarizes acute toxicity data for related trialkyl trimellitates.

| Compound | Test Type | Species | Route | LD50/LC50 | Reference |

| Tricaprylyl/capryl trimellitate | Acute Oral | Rat | Oral | > 5000 mg/kg | [1] |

| Triethylhexyl trimellitate | Acute Dermal | Rabbit | Dermal | > 2000 mg/kg | [1] |

| Triisodecyl trimellitate | Acute Oral | Rat | Oral | > 5000 mg/kg | [1] |

| Trimethyl 1,2,4-benzenetricarboxylate | Acute Oral | Rat | Oral | 12,232 mg/kg | [8] |

A reproductive and developmental toxicity study on triethylhexyl trimellitate in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day for males and 1000 mg/kg/day for females and offspring.[1]

Experimental Protocol: Acute Oral Toxicity Study (General)

The following is a generalized protocol based on studies of related trimellitates, such as the one described for trimethyl 1,2,4-benzenetricarboxylate.[8]

-

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex for initial studies.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

-

Dose Preparation: The test substance (trialkyl trimellitate) is prepared in a suitable vehicle (e.g., corn oil) to the desired concentrations.

-

Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Body Weight: Individual animal weights are recorded prior to dosing and at regular intervals throughout the study.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.

Mechanism of Action as a Plasticizer

Trialkyl trimellitates function as plasticizers by embedding themselves between polymer chains, thereby increasing the free volume and reducing intermolecular forces.[9][10] This leads to increased flexibility and reduced brittleness of the polymer.

Applications in Drug Development

The use of trialkyl trimellitates in drug development is primarily as plasticizers in medical-grade polymers and as components in transdermal drug delivery systems.[2][3][11] In these applications, they serve to improve the physical properties of the formulation, such as flexibility and drug release characteristics.[11] For instance, they can be incorporated into the matrix of a transdermal patch to enhance its adhesion and comfort.[11]

Some studies have investigated the biological effects of related compounds like TOTM, particularly in comparison to phthalate plasticizers.[12][13] These studies suggest that while TOTM may have some weak estrogenic activity, it is significantly less potent than di(2-ethylhexyl) phthalate (DEHP).[12][13] This has led to the consideration of trimellitates as safer alternatives to phthalates in medical devices.[14]

Conclusion and Future Directions

This compound is a largely uncharacterized compound. Based on the available data for structurally similar trialkyl trimellitates, it is likely to be a high molecular weight ester with low systemic toxicity, finding its primary application as a plasticizer. Its potential role in drug development is as an excipient to modify the physical properties of drug delivery systems.

Future research should focus on the synthesis and characterization of this compound to determine its specific physicochemical properties and toxicological profile. Further investigation into its potential as a plasticizer in pharmaceutical applications, particularly as a safer alternative to phthalates, is also warranted. Detailed studies on its biocompatibility and any potential endocrine-disrupting activity will be crucial for its consideration in medical devices and drug delivery systems.

References

- 1. cir-safety.org [cir-safety.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tri(tridecyl) benzene-1,2,4-tricarboxylate | C48H84O6 | CID 3023588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Trimethyl 1,2,4-benzenetricarboxylate | C12H12O6 | CID 17159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. omicsonline.org [omicsonline.org]

- 13. omicsonline.org [omicsonline.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Analysis of Triheptyl Benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of triheptyl benzene-1,2,4-tricarboxylate, a high molecular weight plasticizer. The protocols are designed for researchers in materials science, environmental science, and drug development who are investigating the presence, migration, and potential biological effects of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | PubChem |

| Molecular Weight | 504.7 g/mol | PubChem |

| Predicted XlogP | 10.1 | PubChem |

| CAS Number | 1528-48-9 | ChemicalBook |

This table summarizes key physicochemical properties of this compound.

Analytical Techniques

The analysis of this compound can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The high molecular weight and lipophilicity of the compound make Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the quantification of this compound, particularly in polymer matrices.

a) Sample Preparation (from Polymer Matrix)

-

Sample Comminution: Reduce the polymer sample into small pieces (e.g., 1-2 mm) to increase the surface area for extraction.

-

Solvent Extraction:

-

Weigh approximately 0.5 g of the comminuted sample into a glass vial.

-

Add 10 mL of a suitable organic solvent. A 1:1 mixture of hexane and acetone is effective for extracting trimellitate esters from PVC.[1]

-

For other polymer matrices, solvents such as dichloromethane or toluene can be used.

-

-

Extraction Enhancement:

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Place the vial in an ultrasonic bath for 30-60 minutes at 50°C to enhance extraction efficiency.[1]

-

-

Sample Cleanup and Concentration:

-

After extraction, filter the solvent extract using a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

-

-

Internal Standard: Add an appropriate internal standard (e.g., deuterated phthalate or another high molecular weight ester not present in the sample) for accurate quantification.

b) GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

-

GC Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 310°C.[2]

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp: 10°C/min to 320°C.[2]

-

Hold at 320°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150°C.

-

MS Transfer Line Temperature: 310°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

Suggested SIM ions: Based on the fragmentation of similar trimellitates, monitor for characteristic ions. For trioctyl trimellitate, m/z 305.05 is a key quantitative ion.[3] For triheptyl trimellitate, characteristic fragment ions should be determined by analyzing a pure standard.

-

The following table presents representative method validation data for the analysis of trimellitate esters based on similar compounds.

| Validation Parameter | Result |

| Linearity (r²) | > 0.99 |

| Linear Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (Recovery) | 85 - 110% |

| Precision (RSD) | < 15% |

This table provides typical performance characteristics for the GC-MS analysis of trimellitate esters.

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS is a highly sensitive and selective method, particularly suitable for the analysis of this compound in biological matrices and aqueous samples.

a) Sample Preparation (from Aqueous or Biological Matrix)

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the sample (e.g., plasma, urine, or aqueous extract), add 3 mL of a suitable extraction solvent such as hexane or a mixture of hexane and ethyl acetate (e.g., 3:1 v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

-

Solid-Phase Extraction (SPE):

-

Alternatively, use a C18 SPE cartridge.

-

Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load 5 mL of the sample onto the cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water.

-

Elute the analyte with 3 mL of acetonitrile.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the collected organic layer or SPE eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

-

Internal Standard: Add an appropriate internal standard prior to extraction for accurate quantification.

b) HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

HPLC Column: C8 or C18 column (e.g., 50 mm x 2.1 mm, 5 µm).[4]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

Start with 80% B, hold for 1 minute.

-

Increase to 100% B over 5 minutes.

-

Hold at 100% B for 3 minutes.

-

Return to initial conditions and equilibrate for 2 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS Parameters:

-

Capillary Voltage: 4000 V

-

Nebulizer Pressure: 45 psi

-

Drying Gas Flow: 10 L/min

-

Gas Temperature: 325°C

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions should be optimized by infusing a standard solution of this compound.

The following table presents representative method validation data for the analysis of a similar trimellitate ester (trioctyl trimellitate) in a biological matrix.[4]

| Validation Parameter | Result |

| Linearity (r²) | > 0.995 |

| Linear Range | 1.0 - 500 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 10% |

This table provides typical performance characteristics for the HPLC-MS/MS analysis of trimellitate esters.

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Potential Biological Signaling Pathway Interaction

Some trimellitate esters have been shown to exhibit weak estrogenic activity, potentially through interaction with the estrogen receptor (ER). This interaction can trigger a signaling cascade that may lead to endocrine disruption.

Estrogen Receptor-Mediated Signaling Pathway

The classical genomic pathway for estrogen receptor activation is a likely mechanism through which trimellitate esters may exert their biological effects.

Caption: Potential estrogen receptor-mediated signaling pathway for triheptyl trimellitate.

References

- 1. agilent.com [agilent.com]

- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 3. CN106248846A - A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic - Google Patents [patents.google.com]

- 4. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Analysis of Triheptyl benzene-1,2,4-tricarboxylate

These application notes provide a comprehensive guide for the determination of Triheptyl benzene-1,2,4-tricarboxylate using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound, also known as triheptyl trimellitate, belongs to the class of trimellitate esters. These compounds are commonly used as plasticizers in various polymers, including those used in medical devices and packaging materials.[1][2] The analysis of these compounds is crucial for quality control, stability studies, and for monitoring their potential migration from plastic materials. HPLC is a widely used technique for the analysis of plasticizers due to its sensitivity, specificity, and versatility.[3][4]

This document outlines a proposed HPLC method for the analysis of this compound, based on established methods for structurally similar compounds such as trihexyl and trioctyl trimellitates.[5][6]

Data Presentation: HPLC Methods for Related Trimellitate Esters

The following table summarizes HPLC conditions used for the analysis of compounds structurally related to this compound. This data can serve as a reference for method development and optimization.

| Analyte | Column | Mobile Phase | Detection | Reference |

| Trihexyl benzene-1,2,4-tricarboxylate | Newcrom R1 (Reversed Phase) | Acetonitrile, Water, and Phosphoric Acid | UV/MS | [5] |

| Trimellitic Anhydride and Trimellitic Acid | Newcrom B (Mixed-Mode) | Acetonitrile, Water, and Formic Acid | UV (250 nm) or ESI- | [1] |

| Mellitic Acid and Trimellitic Acid | Newcrom BH (Reversed-Phase) | Water, Acetonitrile, and Sulfuric Acid | UV (220 nm) | [7] |

| Tri-(2-ethylhexyl) trimellitate (TOTM) | Reversed-Phase Core Shell | Not specified | ESI-tandem mass spectrometry | [6] |

Experimental Protocols

This section provides a detailed protocol for a proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound.

1. Materials and Reagents

-

This compound standard (purity ≥98%)

-

HPLC-grade Acetonitrile (MeCN)

-

HPLC-grade Water

-

Phosphoric Acid (H₃PO₄), analytical grade

-

Methanol (for sample preparation)

2. Instrumentation

-

An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can also be used for more selective detection.

-

A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

3. Chromatographic Conditions (Proposed)

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B).

-

Gradient Program:

-

0-2 min: 70% A

-

2-15 min: 70% to 95% A

-

15-20 min: 95% A

-

20.1-25 min: 70% A (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm (based on the aromatic structure of the molecule). A full UV scan (200-400 nm) is recommended to determine the optimal wavelength.

-

Injection Volume: 10 µL

4. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water with 0.1% Phosphoric Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

The sample preparation method will depend on the matrix.

-

For pure substance or raw material: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range.

-

For polymer samples:

-

Weigh a representative portion of the polymer sample.

-

Extract the plasticizer using a suitable solvent like tetrahydrofuran (THF) or dichloromethane, followed by precipitation of the polymer with a non-solvent like methanol.

-

Alternatively, use solvent extraction (e.g., Soxhlet extraction) with an appropriate solvent.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

6. Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: Ensure that there are no interfering peaks from the matrix at the retention time of the analyte.

-

Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy: Determine the recovery of the analyte from a spiked matrix.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualization of the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for the HPLC analysis of this compound.

References

- 1. HPLC Method for Analysis of Trimellitic Anhydride and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]

- 2. solechem.eu [solechem.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Trihexyl benzene-1,2,4-tricarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

Application Note: Analysis of Triheptyl benzene-1,2,4-tricarboxylate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Triheptyl benzene-1,2,4-tricarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a high molecular weight plasticizer used in various polymer formulations. Ensuring its purity and monitoring its presence in materials is crucial for quality control and safety assessment. The methodology presented herein is adapted from established protocols for structurally similar long-chain alkyl trimellitates, such as Trioctyl trimellitate (TOTM), due to the limited availability of specific analytical methods for the target compound. This document provides detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis, and includes predicted mass spectral information for the identification of this compound.

Introduction

This compound is a member of the trimellitate ester family, which is increasingly used as a substitute for phthalate-based plasticizers in various applications, including medical devices and food packaging. The analysis of these plasticizers is essential to assess their migration from polymer matrices and to ensure product safety and compliance with regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of semi-volatile organic compounds like this compound. Its high sensitivity and specificity make it an ideal choice for analyzing complex matrices.

Experimental Protocols

Sample Preparation (Solvent Extraction from a Polymer Matrix)

This protocol describes the extraction of this compound from a solid polymer sample.

Materials:

-

Polymer sample

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE)

-

Analytical balance

Procedure:

-

Weigh approximately 1 gram of the polymer sample, accurately recorded, and cut it into small pieces (approx. 2x2 mm).

-

Place the polymer pieces into a 20 mL glass vial.

-

Add 10 mL of dichloromethane to the vial.

-

Cap the vial tightly and vortex for 1 minute.

-

Place the vial in an ultrasonic bath for 30 minutes at room temperature.

-

Allow the polymer to soak in the solvent for 24 hours at room temperature to facilitate the extraction of the plasticizer.

-

After extraction, carefully transfer the dichloromethane extract into a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

-

Centrifuge the sample at 3000 rpm for 5 minutes to pellet any suspended particles.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These are based on methods for similar high molecular weight esters and may require optimization for your specific instrumentation.[1]

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Mode | Splitless |

| Injector Temperature | 310 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | - Initial Temperature: 180 °C, hold for 2 minutes- Ramp: 10 °C/min to 320 °C- Final Hold: Hold at 320 °C for 10 minutes |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan |

| Scan Range | 50 - 600 m/z |

| Solvent Delay | 5 minutes |

Data Presentation

Predicted Mass Fragmentation and Quantitative Data

Due to the absence of publicly available mass spectra for this compound, a predicted fragmentation pattern is presented based on the general fragmentation of alkyl trimellitate esters. The primary fragmentation is expected to occur at the ester linkages.

Table 3: Predicted Key Mass Fragments for this compound (C₃₀H₄₈O₆, MW: 504.7 g/mol )

| m/z | Predicted Fragment Ion |

| 504 | [M]+ (Molecular Ion) |

| 405 | [M - C₇H₁₅]+ (Loss of a heptyl radical) |

| 389 | [M - OC₇H₁₅]+ (Loss of a heptyloxy radical) |

| 291 | [M - 2 x C₇H₁₅O]+ (Loss of two heptyloxy groups) |

| 192 | [C₆H₃(COOH)₃]+ (Trimellitic acid radical cation) |

| 149 | [C₆H₄(CO)₂O]+ (Phthalic anhydride-like fragment) |

| 99 | [C₇H₁₅]+ (Heptyl cation) |

Table 4: Illustrative Quantitative Analysis Data

The following table presents hypothetical quantitative data for illustrative purposes. A calibration curve should be prepared using a certified standard of this compound to obtain accurate quantitative results.

| Sample ID | Concentration (µg/mL) | Peak Area |

| Standard 1 | 1.0 | 50,000 |

| Standard 2 | 5.0 | 255,000 |

| Standard 3 | 10.0 | 510,000 |

| Standard 4 | 25.0 | 1,275,000 |

| Standard 5 | 50.0 | 2,550,000 |

| Sample A | To be determined | 765,000 |

| Sample B | To be determined | 1,530,000 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of the analyte.

References

Application Note: Predicted NMR Spectroscopic Analysis of Triheptyl benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptyl benzene-1,2,4-tricarboxylate is a synthetic organic compound with potential applications in various fields, including its use as a plasticizer and in materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a predicted ¹H and ¹³C NMR analysis of this compound based on established principles of NMR spectroscopy for substituted aromatic compounds. Additionally, a detailed protocol for acquiring NMR spectra of this compound is outlined.

Predicted NMR Data

Due to the absence of specific experimental NMR data for this compound in the public domain, the following chemical shifts are predicted based on the analysis of analogous structures and known substituent effects in benzene derivatives.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the heptyl chains. The aromatic region will display a complex splitting pattern due to the asymmetric substitution of the benzene ring.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic H (H-3, H-5, H-6) | 7.5 - 8.5 | Multiplet | 3H |

| Methylene (-OCH₂-) | 4.1 - 4.4 | Triplet | 6H |

| Methylene (-OCH₂CH₂-) | 1.6 - 1.8 | Quintet | 6H |

| Methylene (-(CH₂)₄-) | 1.2 - 1.5 | Multiplet | 24H |

| Methyl (-CH₃) | 0.8 - 1.0 | Triplet | 9H |

Note: Predicted values are relative to a TMS standard at 0 ppm.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the carbons of the heptyl chains.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 164 - 168 |

| Aromatic C (quaternary) | 130 - 135 |

| Aromatic C-H | 128 - 132 |

| Methylene (-OCH₂-) | 65 - 70 |

| Methylene (-CH₂-) | 22 - 32 |

| Methyl (-CH₃) | 13 - 15 |

Note: Predicted values are relative to a TMS standard at 0 ppm.

Experimental Protocol: NMR Spectroscopy of this compound

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4] Chloroform-d is a common choice for its ability to dissolve many organic compounds.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

References

Application Notes and Protocols: Triheptyl Benzene-1,2,4-tricarboxylate in Polymers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

Triheptyl benzene-1,2,4-tricarboxylate, a type of trimellitate ester, is a high-molecular-weight plasticizer utilized to enhance the flexibility, durability, and thermal stability of various polymers. While specific data for the "triheptyl" variant is limited in publicly available literature, extensive research on the closely related trioctyl trimellitate (TOTM) provides a strong basis for understanding its applications and performance.[1][2][3] This document will leverage the well-established data for TOTM as a representative model for this compound, outlining its primary applications, mechanisms of action, and relevant experimental protocols.